1-benzyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
1-Benzyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-1H-pyrrolo[2,3-c]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with benzyl bromide in the presence of a base such as potassium carbonate can lead to the formation of the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, which offer high yields and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties .
Scientific Research Applications
1-Benzyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar ring structure but different biological activity.
1H-pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry and as a scaffold for drug development.
1H-pyrrolo[3,2-c]pyridine: Exhibits significant biological activity and is used in the synthesis of various bioactive molecules.
Uniqueness: 1-Benzyl-1H-pyrrolo[2,3-c]pyridine stands out due to its unique benzyl substitution, which enhances its reactivity and potential for modification. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H12N2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-benzylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H12N2/c1-2-4-12(5-3-1)11-16-9-7-13-6-8-15-10-14(13)16/h1-10H,11H2 |
InChI Key |
AOQSUUHHVCRJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=NC=C3 |
Origin of Product |
United States |
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